N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
Description
N1-(2-Chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a hydroxy-substituted alkyl chain (1-hydroxybutan-2-yl) at the N2 position. The 2-chlorophenyl moiety is commonly associated with enhanced lipophilicity and bioactivity in drug design, while the hydroxybutan-2-yl group may improve solubility and metabolic stability . This article compares this compound with structurally and functionally related oxalamides, focusing on synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
N-(2-chlorophenyl)-N'-(1-hydroxybutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-8(7-16)14-11(17)12(18)15-10-6-4-3-5-9(10)13/h3-6,8,16H,2,7H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYZNWFBOFQINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 2-chlorophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxybutan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Solubility and Stability
- Hydroxyalkyl chains (e.g., 1-hydroxybutan-2-yl) improve aqueous solubility compared to purely aromatic N2 groups. However, they may increase susceptibility to oxidative metabolism .
- Chlorinated aromatics generally enhance metabolic stability but raise toxicity risks compared to methoxy or pyridyl groups .
Biological Activity
N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is an organic compound characterized by its oxalamide backbone, which combines a chlorophenyl group and a hydroxybutan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.
The compound can be synthesized through a series of reactions involving 2-chlorophenylamine and oxalyl chloride, followed by the introduction of 1-hydroxybutan-2-amine. The reaction typically occurs in inert atmospheres to prevent oxidation, using solvents like dichloromethane or tetrahydrofuran for optimal results.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | N-(2-chlorophenyl)-N'-(1-hydroxybutan-2-yl)oxamide |
| Molecular Formula | C12H15ClN2O3 |
| Molecular Weight | 272.71 g/mol |
| InChI | InChI=1S/C12H15ClN2O3/c1-2-8(7-16)14-11(17)12(18)15-10-6-4-3-5-9(10)13/h3-6,8,16H,2,7H2,1H3,(H,14,17)(H,15,18) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it has shown potential anti-inflammatory and analgesic effects in preliminary studies.
Case Studies and Research Findings
- Antitumor Activity : A study investigated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation in MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity .
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
- Antioxidant Properties : Preliminary assays demonstrated that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)urea | Moderate cytotoxicity | Lacks oxalamide structure |
| N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)carbamate | Lower enzyme inhibition | Different functional group properties |
| N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)acetamide | Limited biological studies available | Similar but less studied |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
